molecular formula C11H20O2 B1584238 cis-3-Hexenyl pentanoate CAS No. 35852-46-1

cis-3-Hexenyl pentanoate

Cat. No.: B1584238
CAS No.: 35852-46-1
M. Wt: 184.27 g/mol
InChI Key: XPFTVTFOOTVHIA-UHFFFAOYSA-N
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Description

cis-3-HEXENYLVALERATE is a natural product found in Heracleum dissectum and Matricaria chamomilla with data available.

Mechanism of Action

Target of Action

cis-3-Hexenyl valerate, also known as (Z)-3-Hexenyl valerate or cis-3-Hexenyl pentanoate, is primarily used as a flavor and fragrance agent . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth, where it imparts a green type odor and flavor .

Mode of Action

Upon inhalation or ingestion, cis-3-Hexenyl valerate interacts with these receptors, triggering a signal transduction pathway that leads to the perception of its characteristic green type odor and flavor

Biochemical Pathways

The perception of flavor and fragrance involves complex biochemical pathways. When cis-3-Hexenyl valerate binds to olfactory and taste receptors, it triggers a cascade of biochemical reactions. These reactions lead to the generation of electrical signals that are transmitted to the brain, resulting in the perception of smell and taste .

Result of Action

The primary result of the action of cis-3-Hexenyl valerate is the perception of its characteristic green type odor and flavor . This can enhance the sensory experience of foods, beverages, and other products in which it is used.

Action Environment

The action of cis-3-Hexenyl valerate can be influenced by various environmental factors. For example, its volatility and stability can affect its release into the air and its perception upon inhalation. Other factors, such as temperature, humidity, and the presence of other compounds, can also influence its action .

Properties

IUPAC Name

hex-3-enyl pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFTVTFOOTVHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865795
Record name Hex-3-en-1-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of cis-3-Hexenyl valerate in the context of the provided research?

A1: Cis-3-Hexenyl valerate is identified as a characteristic aroma component in certain varieties of matcha green tea []. Its presence, alongside other volatile compounds, contributes to the distinct regional flavor profiles of matcha from different origins.

Q2: How does the concentration of cis-3-Hexenyl valerate vary among different matcha samples?

A2: The research indicates that cis-3-Hexenyl valerate is among the 108 distinct odorants that show concentration variations among different matcha samples []. This variation plays a key role in differentiating the aroma characteristics of matcha from different regions.

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